N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride
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Overview
Description
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride is a derivative of 1-deoxynojirimycin, a potent glucose analog known for its inhibitory effects on α-glucosidase I and II . This compound is primarily used as a ligand for the purification of glucosidase enzymes, utilizing its carboxypentyl groups for affinity chromatography resin linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride involves the introduction of a carboxypentyl group to the 1-deoxynojirimycin molecule. This process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 1-deoxynojirimycin are protected using suitable protecting groups.
Introduction of Carboxypentyl Group: The protected 1-deoxynojirimycin is then reacted with a carboxypentyl halide under basic conditions to introduce the carboxypentyl group.
Deprotection: The protecting groups are removed to yield N-(5-Carboxypentyl)-deoxymannojirimycin.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxypentyl group.
Substitution: The compound can undergo substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride has a wide range of scientific research applications:
Mechanism of Action
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride exerts its effects by inhibiting α-glucosidase I and II. The carboxypentyl group allows the compound to bind to the active site of the enzyme, preventing the hydrolysis of glucose molecules. This inhibition disrupts the normal function of glucosidase enzymes, affecting glycoprotein processing and glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin: A potent glucose analog that inhibits α-glucosidase I and II.
N-Methyl-N-(5-carboxypentyl)-1-deoxynojirimycin: Another derivative used for glucosidase purification.
Uniqueness
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride is unique due to its carboxypentyl group, which enhances its binding affinity to glucosidase enzymes. This makes it a more effective ligand for enzyme purification compared to other derivatives .
Properties
Molecular Formula |
C12H23NO6 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
6-[(3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9-,11+,12+/m0/s1 |
InChI Key |
KTNVTDIFZTZBJY-YSHPNHJBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](C(N1CCCCCC(=O)O)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |
Origin of Product |
United States |
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